Ethyl 1,4-dibenzylpiperazine-2-carboxylate
Description
Overview of Piperazine (B1678402) Chemistry in Medicinal Science
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in drug discovery. jocpr.comijrrjournal.com This structural motif is found in a wide array of approved drugs, demonstrating its importance in the development of therapeutic agents. mdpi.com The versatility of the piperazine structure allows for modifications that can influence a molecule's pharmacological activity, making it a privileged structure in medicinal chemistry. jocpr.comnih.gov
Piperazine derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects. thieme-connect.comnih.gov The presence of the two nitrogen atoms in the piperazine ring provides opportunities for chemical modification, enabling the fine-tuning of a compound's properties to enhance its efficacy and target specificity. researchgate.net
Significance of Ethyl 1,4-dibenzylpiperazine-2-carboxylate as a Synthetic Intermediate and Pharmacological Scaffold
This compound is particularly valued as a synthetic intermediate. Its structure incorporates the core piperazine ring, along with benzyl (B1604629) groups on the nitrogen atoms and an ethyl carboxylate group. This combination of features makes it a versatile starting material for the synthesis of a variety of complex molecules. The benzyl groups can serve as protecting groups or be involved in further chemical transformations, while the ethyl carboxylate group offers a site for modification or linkage to other molecular fragments.
The dibenzylpiperazine core of this compound is of interest for its potential pharmacological activities. For instance, N,N-dibenzylpiperazines have been investigated for their affinity for sigma receptors and have shown potential in attenuating the effects of cocaine. researchgate.net This suggests that derivatives of this compound could be explored for their potential in treating substance abuse disorders and other neurological conditions. The structural framework of this compound makes it a valuable scaffold for the design of novel therapeutics targeting the central nervous system. myskinrecipes.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 72351-59-8 |
| Molecular Formula | C21H26N2O2 |
| Molecular Weight | 338.45 g/mol |
| Appearance | Not specified |
| Application | Synthetic Intermediate |
Historical Context and Evolution of Research on this compound and its Derivatives
Research into piperazine and its derivatives has a long history, with early investigations dating back to the mid-20th century. acs.org Initially, piperazine compounds were recognized for their anthelmintic properties. researchgate.net Over time, the scope of research expanded significantly as the diverse pharmacological potential of this heterocyclic system became apparent.
The synthesis and study of more complex piperazine derivatives, such as those with benzyl substitutions, emerged from the growing understanding of structure-activity relationships. The development of synthetic methodologies has been crucial in enabling the creation of a vast library of piperazine-containing compounds for biological screening. mdpi.com While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its existence is a testament to the ongoing efforts to create novel chemical entities for drug discovery. The compound is often found as a byproduct in the synthesis of benzylpiperazine (BZP), a recreational drug. wikipedia.org The presence of the dibenzyl derivative is often an indicator of the synthetic route and conditions used. wikipedia.org
Modern research continues to explore the potential of piperazine derivatives, with a focus on developing agents with improved selectivity and fewer side effects for a range of diseases, including neuropsychiatric disorders and cancer. nih.govresearchgate.net The use of compounds like this compound as starting materials is integral to these efforts, allowing for the systematic exploration of chemical space around the piperazine core.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWTUYDLQVOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Ethyl 1,4-dibenzylpiperazine-2-carboxylate
Several synthetic pathways have been established for the preparation of this compound, each employing different starting materials and reaction strategies. These routes include building the piperazine (B1678402) ring from an acyclic precursor, modifying the carboxylic acid moiety of a pre-formed piperazine ring, and direct functionalization of the piperazine nitrogens.
Synthesis from N,N'-dibenzylethylenediamine
One fundamental approach to constructing the piperazine ring is through the cyclization of an N,N'-disubstituted ethylenediamine (B42938) with a suitable three-carbon unit. In this method, N,N'-dibenzylethylenediamine serves as the nitrogen-containing backbone of the target molecule. chemicalbook.com The synthesis is achieved by reacting N,N'-dibenzylethylenediamine with an ethyl 2,3-dihalopropionate, such as ethyl 2,3-dibromopropionate, in the presence of a base. chemicalbook.com
The reaction proceeds via a double nucleophilic substitution, where the secondary amine groups of the diamine sequentially displace the two halogen atoms on the propionate (B1217596) substrate, leading to the formation of the six-membered piperazine ring. A non-nucleophilic base, such as triethylamine (B128534) (Et3N), is typically used to scavenge the hydrohalic acid (HBr) generated during the reaction. The process is generally carried out by heating the reactants in an appropriate solvent, like toluene (B28343), to drive the cyclization to completion. chemicalbook.com A similar synthesis using the methyl ester of 2,3-dibromopropionic acid has been reported to yield the corresponding methyl ester of 1,4-dibenzylpiperazine-2-carboxylic acid in high yield (84.8%). chemicalbook.com
| Starting Material | Reagent | Base | Solvent | General Condition |
| N,N'-Dibenzylethylenediamine | Ethyl 2,3-dibromopropionate | Triethylamine (Et3N) | Toluene | Reflux |
Preparation via Esterification of 1,4-dibenzylpiperazine-2-carboxylic Acid
This route involves the synthesis of the parent carboxylic acid, 1,4-dibenzylpiperazine-2-carboxylic acid, followed by its esterification to the desired ethyl ester. The precursor acid can be prepared by methods analogous to those described for the ester in section 2.1.1, followed by hydrolysis of the resulting ester (e.g., methyl or ethyl ester) under acidic or basic conditions.
The subsequent esterification is typically accomplished through the Fischer esterification method. masterorganicchemistry.com This classic reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve a high yield, it is often necessary to remove the water formed as a byproduct, for instance, by using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess. masterorganicchemistry.com Other modern esterification methods using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can also be employed. acgpubs.org
| Starting Material | Reagent | Catalyst | Solvent | General Condition |
| 1,4-Dibenzylpiperazine-2-carboxylic Acid | Ethanol (excess) | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux |
Synthesis via Alkylation of Ethyl Piperazine-2-carboxylate
An alternative and direct approach is the N,N'-dialkylation of a pre-existing piperazine ester. This synthesis starts with ethyl piperazine-2-carboxylate, which contains the required ester functionality and the core heterocyclic ring. The two nitrogen atoms of the piperazine ring are then benzylated.
This transformation is achieved by reacting ethyl piperazine-2-carboxylate with two or more equivalents of a benzylating agent, most commonly benzyl (B1604629) bromide or benzyl chloride. nih.govasianpubs.org The reaction is carried out in the presence of a base to neutralize the hydrohalic acid formed during the substitution. nih.gov Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is typically a polar aprotic one, such as acetonitrile (B52724) or dichloromethane (B109758) (DCM). nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atoms of the piperazine act as nucleophiles, attacking the benzylic carbon of the benzyl halide. ias.ac.in
| Starting Material | Reagent | Base | Solvent | General Condition |
| Ethyl piperazine-2-carboxylate | Benzyl bromide (2 eq.) | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temp. to Reflux |
Alternative and Optimized Synthetic Approaches
While the aforementioned routes represent standard laboratory syntheses, optimizations can be envisioned to improve efficiency, yield, and reaction conditions. For the N-alkylation of ethyl piperazine-2-carboxylate, phase-transfer catalysis could be employed. Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous-soluble piperazine salt and the organic-soluble benzyl halide, potentially leading to milder reaction conditions and improved yields.
For the cyclization route starting from N,N'-dibenzylethylenediamine, alternative cyclizing agents to dihalo-esters could be explored. For example, reaction with ethyl glyoxalate followed by a cyclocondensation and reduction sequence could provide an alternative pathway. Furthermore, one-pot methodologies that combine several steps without isolating intermediates could offer a more streamlined and atom-economical approach to the target molecule.
Derivatization and Functionalization Strategies of this compound
The chemical structure of this compound features an ester group that serves as a key handle for further chemical modifications.
Reduction to 1,4-Dibenzyl-2-(hydroxymethyl)piperazine
The ethyl ester functionality of the title compound can be readily reduced to a primary alcohol, yielding 1,4-Dibenzyl-2-(hydroxymethyl)piperazine. This transformation is a standard conversion in organic synthesis and is most effectively achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org
The reaction is typically performed in an anhydrous ethereal solvent, for example, tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with moisture. echemi.com The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. libretexts.org This process occurs twice, first displacing the ethoxide group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. libretexts.org The reaction is completed by a careful aqueous workup to quench any excess hydride reagent and to hydrolyze the resulting aluminum alkoxide salt, liberating the final alcohol product. youtube.com
| Starting Material | Reagent | Solvent | General Condition |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp. |
Conversion to 1,4-dibenzyl-2-formylpiperazine
The transformation of an ester to an aldehyde is a critical step in organic synthesis, providing access to a functional group that is a cornerstone for numerous subsequent reactions, including reductive aminations and Wittig reactions. The conversion of this compound to 1,4-dibenzyl-2-formylpiperazine is typically achieved through partial reduction.
A common and effective method for this transformation is the use of a sterically hindered reducing agent at low temperatures to prevent over-reduction to the corresponding alcohol. chemistrysteps.commasterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. rsc.orgyoutube.com The reaction is generally carried out in an aprotic solvent, such as toluene or dichloromethane, at a temperature of -78 °C. One equivalent of DIBAL-H coordinates to the carbonyl oxygen of the ester, delivering a hydride to the carbonyl carbon. This forms a stable tetrahedral intermediate. youtube.com Subsequent aqueous workup hydrolyzes this intermediate to release the desired aldehyde, 1,4-dibenzyl-2-formylpiperazine. The careful control of stoichiometry and temperature is crucial to isolate the aldehyde in high yield.
Reaction Scheme: Ester to Aldehyde Reduction
| Reactant | Reagent | Product |
| This compound | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 1,4-dibenzyl-2-formylpiperazine |
Transformation to Chloride Derivatives
The ester group of this compound can be converted into a more reactive acyl chloride. This transformation first requires the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1,4-dibenzylpiperazine-2-carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.
Once the carboxylic acid is obtained, it can be converted to the acyl chloride, 1,4-dibenzylpiperazine-2-carbonyl chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. The reaction with thionyl chloride, often performed with a catalytic amount of dimethylformamide (DMF), produces the acyl chloride along with gaseous byproducts (SO₂ and HCl), which can be easily removed. Similarly, oxalyl chloride in a solvent like dichloromethane provides a clean conversion to the acyl chloride. This acyl chloride is a highly valuable intermediate for forming amides, esters, and other carboxylic acid derivatives.
Nitrile Substitution and Hydrolysis to Acetate (B1210297) Derivatives
The synthesis of nitrile and acetate derivatives from this compound expands its synthetic utility. One common pathway to the nitrile involves the conversion of the corresponding primary amide. First, the acyl chloride (prepared as in section 2.2.3) is treated with ammonia (B1221849) to form 1,4-dibenzylpiperazine-2-carboxamide. This amide is then subjected to a dehydration reaction to yield 1,4-dibenzylpiperazine-2-carbonitrile. rsc.org A variety of dehydrating agents can be employed, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride. highfine.comorganic-chemistry.org
Subsequent hydrolysis of the nitrile group under either acidic or basic conditions leads to the formation of the corresponding carboxylic acid, in this case, 1,4-dibenzylpiperazine-2-acetic acid. This two-carbon homologated acid, an acetate derivative of the piperazine core, offers a different structural motif for further elaboration.
Summary of Transformation Steps
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| This compound | 1,4-dibenzylpiperazine-2-carboxylic acid | 1,4-dibenzylpiperazine-2-carbonyl chloride | 1,4-dibenzylpiperazine-2-carboxamide |
| 1,4-dibenzylpiperazine-2-carboxamide | - | - | 1,4-dibenzylpiperazine-2-carbonitrile |
| 1,4-dibenzylpiperazine-2-carbonitrile | - | - | 1,4-dibenzylpiperazine-2-acetic acid |
Cyclization Reactions for Novel Ring Systems
The functional groups on the this compound scaffold can be utilized in intramolecular reactions to construct fused bicyclic and tricyclic systems, which are of significant interest in drug discovery.
The octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) core is a pharmacologically relevant bicyclic system. researchgate.net A multi-step synthesis to achieve this core structure starting from this compound has been reported. rsc.orgrsc.org The synthesis, as described by Gubert and colleagues, involves a seven-step sequence. While the specific details of each step are extensive, the general strategy involves the reduction of the ester to the primary alcohol, 2-(hydroxymethyl)-1,4-dibenzylpiperazine. The hydroxyl group is then converted into a suitable leaving group. The subsequent steps involve the introduction of a second nitrogen-containing fragment, which ultimately participates in an intramolecular cyclization to form the second six-membered ring, thus completing the OPP framework. This synthetic route underscores the utility of the starting material as a chiral building block for complex heterocyclic architectures. researchgate.net
The dibenzo[b,f]oxazepine scaffold is a privileged structure found in a number of centrally active pharmaceutical agents. A plausible synthetic route to derivatives of this core can be envisioned starting from a modified this compound. A key strategy for the formation of the seven-membered oxazepine ring is the Ullmann condensation, a copper-catalyzed C-O bond formation. researchgate.netnih.govwikipedia.org
In a hypothetical pathway, the 1,4-dibenzylpiperazine-2-carboxylic acid (obtained from ester hydrolysis) could be coupled with a suitably substituted aminophenol. Alternatively, the 2-(hydroxymethyl)-1,4-dibenzylpiperazine derivative could be reacted with a 2-halophenol derivative. A more direct approach would involve an intramolecular Ullmann-type coupling. For example, one of the N-benzyl groups could be replaced with a 2-bromophenyl group. The ester could then be reduced to the alcohol, and an intramolecular copper-catalyzed etherification between the alcohol and the aryl bromide would forge the seven-membered ring, yielding a piperazino-fused dibenzo[b,f]oxazepine derivative.
Key Cyclization Strategies
| Target Core | Key Reaction Type | Starting Material Derivative |
| Octahydro-2H-pyrazino[1,2-a]pyrazine | Intramolecular Cyclization | 2-(Functionalized ethyl)-1,4-dibenzylpiperazine |
| Dibenzo[b,f]oxazepine | Intramolecular Ullmann Condensation | N-(2-bromophenyl)-N'-benzyl-2-(hydroxymethyl)piperazine |
Enantioselective Syntheses
The development of enantioselective syntheses is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities. Several modern catalytic asymmetric methods can be applied to synthesize chiral piperazine derivatives, including enantiomerically pure this compound.
Catalytic asymmetric hydrogenation of pyrazine (B50134) precursors is one effective strategy. For example, the hydrogenation of suitably substituted pyrazines or pyrazin-2-ols using chiral transition metal catalysts (e.g., based on Iridium or Palladium) can yield chiral piperazines and piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.orgacs.org These intermediates can then be converted to the target compound.
Another powerful approach is the catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. This method allows for the introduction of substituents at the C3 position with excellent stereocontrol. The resulting chiral piperazin-2-ones can be further elaborated and subsequently reduced to the corresponding chiral piperazines. These strategies provide access to enantiomerically enriched building blocks that are invaluable for the synthesis of complex, biologically active molecules. rsc.org
Introduction of Azole Moieties
While the piperazine scaffold is a common feature in many biologically active molecules, including those containing azole rings, specific methodologies for the direct introduction of azole moieties onto this compound are not detailed in the provided research. General strategies for creating piperazine-azole hybrids often involve multi-step syntheses, starting from simpler piperazine precursors. These methods include nucleophilic substitution reactions or the construction of the piperazine ring onto a molecule already bearing an azole group.
Formation of Imidazoline (B1206853) and Oxazoline (B21484) Rings
The transformation of the ester functionality of this compound has been successfully utilized in the formation of imidazoline rings. A key synthetic route involves the reaction of the ester with a suitable diamine in the presence of a promoter.
Specifically, the synthesis of imidazoline analogues from this compound has been achieved through a reaction with ethylenediamine, facilitated by trimethylaluminum (B3029685). This method provides a direct pathway to the corresponding imidazoline derivative. psu.edu The general scheme for this transformation is presented below:
Reaction Scheme for Imidazoline Formation
| Reactant | Reagent | Product |
| This compound | Ethylenediamine, Al(CH₃)₃ | 2-(1,4-Dibenzylpiperazin-2-yl)-4,5-dihydro-1H-imidazole |
This reaction underscores the utility of the carboxylate group as a handle for constructing more complex heterocyclic systems. The choice of reagents is critical for the successful cyclization to the imidazoline ring. While the formation of imidazolines is documented, specific examples of direct oxazoline ring formation from this compound are not extensively covered in the available literature. General methods for oxazoline synthesis from carboxylic esters often involve a two-step process of reduction to the corresponding alcohol followed by cyclization with a suitable reagent.
Mechanistic Investigations of Reactions Involving this compound
Detailed mechanistic studies specifically focused on reactions involving this compound are limited in the available scientific literature. However, general principles of the documented transformations can be inferred from related reactions.
Role of Intermediates in Transformation Pathways
In the formation of imidazoline rings from the parent ester, the reaction is believed to proceed through an amide intermediate. The trimethylaluminum acts as a Lewis acid, activating the ester carbonyl towards nucleophilic attack by ethylenediamine. The initial attack likely forms a transient tetrahedral intermediate which then eliminates ethanol to form an N-acylated diamine. Subsequent intramolecular cyclization of this intermediate, again promoted by the aluminum reagent, would lead to the formation of the imidazoline ring after dehydration.
Influence of Reaction Conditions on Product Distribution
The synthesis of substituted piperazine derivatives highlights the influence of reaction conditions on the selectivity of N-alkylation. In the preparation of N-substituted analogues from a piperazine-2-carboxylate core, the choice of solvent and base, as well as the nature of the alkylating agent, can lead to mixtures of mono- and di-substituted products. For instance, in the alkylation of a piperazine-2-carboxylate, the formation of the 4-monosubstituted derivative is often favored initially, but further reaction can lead to the 1,4-disubstituted product. psu.edu The steric hindrance imposed by the substituent at the 2-position plays a significant role in directing the initial substitution to the N-4 position. psu.edu
Studies on Stereochemical Outcomes
The stereochemistry of the chiral center at the 2-position of the piperazine ring is an important consideration in its chemical transformations. However, specific studies detailing the stereochemical outcomes of reactions involving this compound are not extensively reported. For reactions such as the formation of imidazolines, it is plausible that the reaction conditions, particularly the use of Lewis acids, could influence the stereochemical integrity of the final product. The conformational flexibility of the piperazine ring can also play a role in the stereochemical course of reactions. psu.edu
Biological Activity and Pharmacological Relevance
Antitubercular Activity and Mycobacterium tuberculosis (Mtb) Inhibition
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents that act on new molecular targets. The piperazine (B1678402) scaffold is a recognized pharmacophore in the development of various therapeutic agents, and its derivatives have been investigated for their antimycobacterial potential.
Cytochrome P450 enzymes in Mycobacterium tuberculosis are considered promising targets for new anti-tubercular drugs. One such essential enzyme is CYP121A1, which is involved in the biosynthesis of mycocyclosin, a key secondary metabolite. Ethyl 1,4-dibenzylpiperazine-2-carboxylate has been synthesized and investigated as part of a broader study on azole piperazine derivatives designed to mimic dicyclotyrosine (cYY), the natural substrate of CYP121A1. unesp.br The rationale behind this approach is to develop compounds that can bind to the active site of CYP121A1 and inhibit its function, thereby impeding bacterial growth.
Binding affinity studies are crucial for determining the potential of a compound to interact with its molecular target. For a series of imidazole and triazole pyrazoles designed as Mtb CYP121A1 inhibitors, this compound (referred to as compound 3a in the study) was synthesized and its binding affinity for CYP121A1 was determined. The compound exhibited a dissociation constant (Kd) of 5.13 μM, indicating a moderate binding affinity for the enzyme. researchgate.net However, it is important to note that while this binding affinity was established, the minimum inhibitory concentration (MIC) against Mtb for this specific compound was not reported in the same study. The inhibitory activity was reported for other compounds in the series, with the most potent demonstrating MIC values as low as 12.5 µg/mL. unesp.br
Table 1: Binding Affinity of this compound against Mtb CYP121A1
| Compound | Target | Binding Affinity (Kd) |
|---|
Data sourced from a study on imidazole and triazole pyrazoles as Mtb CYP121A1 inhibitors. researchgate.net
Molecular docking studies have been instrumental in understanding the binding modes of potential inhibitors within the active site of CYP121A1. For the series of azole piperazine derivatives that included this compound as a synthetic precursor, docking studies were performed on other molecules in the series. unesp.br These studies revealed that the orientation of the piperazine derivatives in the CYP121A1 active site could facilitate a direct interaction between a nitrogen atom of an attached azole ring and the heme iron of the enzyme. unesp.br Although specific molecular docking results for this compound itself are not detailed in the available literature, its synthesis as part of this research highlights its role as a scaffold for developing compounds with predicted favorable binding interactions with Mtb targets.
Antidiabetic Properties and Glucose Homeostasis Regulation
Despite the investigations into its antitubercular potential, there is a notable lack of scientific evidence regarding any antidiabetic properties of this compound.
Currently, there are no published scientific studies, preclinical or clinical, that have evaluated the impact of this compound on insulin secretion or its potential role in the regulation of glucose homeostasis. Therefore, any claims regarding its efficacy as an antidiabetic agent are not supported by the available scientific literature.
Glucose Tolerance Improvements in Model Systems
The core piperazine structure is a key feature in a variety of compounds explored for their potential in managing diabetes mellitus. nih.gov While direct studies on this compound are not extensively detailed in the context of glucose tolerance, the broader class of piperazine derivatives has shown promise. For instance, certain 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been evaluated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rat models. researchgate.net In these studies, compounds were assessed for their ability to reduce plasma glucose levels over several hours. researchgate.net One notable derivative demonstrated a significant decrease in plasma glucose, indicating potential for improved glucose metabolism. researchgate.net Other research into piperazine sulphonamide derivatives has identified compounds that act as dipeptidyl peptidase-4 (DPP-4) inhibitors, a mechanism used by existing antidiabetic drugs. pensoft.netnih.gov These derivatives have shown the ability to significantly decrease serum glucose levels in oral glucose tolerance tests (OGTT) in animal models. pensoft.net
The table below illustrates the glucose-lowering effects of a representative piperazine derivative in a diabetic model system.
| Treatment Group | Plasma Glucose (mg/dL) at 1st hr | Plasma Glucose (mg/dL) at 2nd hr | Plasma Glucose (mg/dL) at 3rd hr |
| Normal Control | 91.33 ± 0.71 | 94.33 ± 0.98 | 93.17 ± 0.60 |
| Diabetic Control | 291.5 ± 1.25 | 275.3 ± 1.63 | 250.5 ± 2.42 |
| Compound 2e | 175.3 ± 1.74 | 155.9 ± 1.16 | 129.6 ± 2.31 |
| Glibenclamide (Standard) | 145.2 ± 1.12 | 120.8 ± 1.47 | 105.7 ± 1.08 |
Data adapted from studies on 1-benzhydryl-piperazine sulfonamide derivatives. researchgate.net
Structure-Activity Relationships for Antidiabetic Effects
The effectiveness of piperazine derivatives as antidiabetic agents is closely tied to their chemical structure. Structure-activity relationship (SAR) studies help to identify the specific molecular features that contribute to their biological activity. For piperazine-based DPP-4 inhibitors, modifications to substituents on the piperazine ring and associated phenyl rings can dramatically influence inhibitory potency. pensoft.net
Key SAR findings for piperazine derivatives include:
Substituents on Phenyl Rings : The presence of specific groups, such as methoxy and fluoro groups, attached to a phenyl ring connected to the piperazine nucleus, has been shown to enhance DPP-4 inhibitory activity. pensoft.net
Functional Groups : Studies comparing sulfonamide and carboxamide derivatives of 1-benzhydryl-piperazine revealed that the sulfonyl functional group plays a significant role in antidiabetic activity. researchgate.net
Ring Structures : The incorporation of rigid ring structures, such as isoxazole or benzyl (B1604629) rings, can also influence the antidiabetic effects of these compounds. researchgate.net
The versatile nature of the piperazine ring allows for strategic modifications to optimize pharmacological activity for conditions like diabetes. researchgate.net
Neurological and Neuropharmacological Applications
The dibenzylpiperazine scaffold is a key structural motif in ligands targeting central nervous system receptors.
Neuropeptide S (NPS) Antagonism
This compound serves as a commercially available starting material for the synthesis of more complex molecules, including antagonists for the Neuropeptide S (NPS) receptor. nih.gov The NPS system is implicated in a variety of central nervous system disorders, such as anxiety, substance abuse, and sleep disorders. nih.gov In one study, this compound was used to create a core scaffold for a series of diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, which were then evaluated for their antagonist activity at the NPS receptor. nih.gov Blockade of the NPS receptor has been shown to reduce relapse to substances of abuse, highlighting the therapeutic potential of developing antagonists for this system. nih.gov
Sigma Receptor Ligand Activity
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are non-opioid proteins involved in various neurological processes and are considered targets for treating neuropsychiatric diseases and cocaine addiction. researchgate.net
N,N'-dibenzylpiperazine structures show a high affinity for sigma receptors. researchgate.net A series of N-benzyl-N'-benzylpiperazines demonstrated high affinities for σ₁ receptors, with Ki values ranging from 0.39 to 7.6 nM. researchgate.net These compounds also showed significant selectivity for the σ₁ receptor over the σ₂ subtype. researchgate.net The specific affinity is influenced by the length and nature of the linker chains and the substituents on the benzyl groups. For example, in a series of benzylpiperazinyl derivatives, shortening a methylene (B1212753) chain linker from four to two units led to an increase in σ₁ receptor affinity (Ki = 18.1 nM vs. 8.8 nM). nih.gov This demonstrates that precise structural modifications are crucial for optimizing interaction with the σ₁ receptor binding pocket. nih.gov
The table below presents the σ₁ receptor binding affinities for a selection of benzylpiperazine derivatives, illustrating the impact of structural modifications.
| Compound | Linker/Modification | σ₁ Receptor Affinity (Ki, nM) |
| 13 | Four methylene units | 18.1 |
| 21 | Two methylene units | 8.8 |
| 22 | One methylene unit | 145 |
| 15 | 3-cyclohexyl-1-propan-1-one | 1.6 |
Data adapted from studies on benzylpiperazine derivatives. nih.gov
Ligands that bind to sigma receptors have been investigated for their ability to counteract the effects of cocaine. N,N'-dibenzylpiperazines, due to their high affinity for sigma receptors, have been specifically studied for anticocaine activity. researchgate.net Research has shown that this class of compounds can potently attenuate cocaine-induced convulsions in mice. researchgate.net Interestingly, the in vivo anticocaine activity did not always correlate directly with σ₁ binding affinity, suggesting that binding to σ₂ receptors may also play a role in this effect. researchgate.net
Interaction with Dopamine and Serotonin Systems
While specific studies on this compound's direct interaction with dopamine and serotonin systems are not extensively detailed, the broader class of N-substituted piperazines has been shown to influence these critical neurotransmitter pathways. For instance, N-benzylpiperazine (BZP) and its derivatives are known to increase the release of both dopamine and serotonin. nih.gov Antipsychotic drugs, which include compounds synthesized from piperazine precursors, often interact with a wide array of central monoaminergic neurotransmitter receptors, including those for dopamine and serotonin. google.com The therapeutic effects of such drugs are believed to be mediated by their specific actions—whether agonistic or antagonistic—at these receptor subtypes. google.com Serotonin (5-HT) itself is a crucial neurotransmitter involved in a vast range of physiological and behavioral functions, including sleep, mood, pain perception, and memory. googleapis.com The structural relationship of this compound to this class of compounds suggests a potential, though not yet fully explored, for interaction with these systems.
NMDA Receptor Function Modulation
The N-methyl-D-aspartate (NMDA) receptor is a critical component in synaptic plasticity and memory function. Certain piperazine derivatives have been reported to influence memory through mechanisms involving NMDA-glutamatergic receptors. researchgate.net Although direct modulation of NMDA receptors by this compound has not been specifically documented, the activity of related compounds points to the potential for this chemical class to interact with glutamatergic signaling pathways. For example, some studies have shown that 1-(4-methoxy-2-methylphenyl)piperazine can enhance memory formation through pathways that include NMDA-glutamatergic receptors. researchgate.net
Potential for Neuroprotection
The piperazine framework is a key feature in compounds developed for their neuroprotective capabilities. Research into multifunctional dopamine D2/D3 agonists for treating Parkinson's disease has identified piperazine-containing molecules with significant neuroprotective properties. nih.gov For instance, the compound D-264, which features a piperazine core, has demonstrated neuroprotective effects in animal models of Parkinson's disease. nih.gov In vitro experiments using dopaminergic MN9D cells showed that such compounds could offer protection from toxicity induced by MPP+, a neurotoxin. nih.gov This suggests that the structural class to which this compound belongs holds potential for the development of neuroprotective agents.
Anticancer Research and Cytotoxic Effects
The piperazine heterocycle is a prevalent scaffold in the design of novel anticancer agents. researchgate.net Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov
Relevance in Developing Cytotoxic Agents
The piperazine structure is considered a versatile template in the discovery of new drugs, including those with cytotoxic properties against cancer cells. researchgate.net A variety of 1,4-disubstituted piperazine derivatives have demonstrated significant cell growth inhibitory activity across a panel of cancer cell lines, including those from liver, breast, and colon cancers. researchgate.netresearchgate.net For example, novel hybrid chalcone N-ethyl-piperazinyl amide derivatives have shown potent anticancer activity, with some compounds exhibiting GI50 values in the nanomolar range. mdpi.com These findings underscore the importance of the piperazine core in the development of new cytotoxic agents for cancer therapy.
Ligand Selectivity and Antitumor Properties
The antitumor potential of piperazine derivatives is often linked to their selective binding to specific biological targets. Sigma receptors (σ1 and σ2) have emerged as important targets in cancer research, as they are implicated in cancer cell proliferation and tumor growth. researchgate.net N,N-dibenzylpiperazines, a class that includes the core structure of this compound, are known to have a high affinity for sigma receptors. researchgate.net The σ2 receptor, in particular, is highly expressed in many tumor cells, making it a promising target for anticancer drugs. researchgate.net The cytotoxic effects of some piperazine-based compounds are mediated through the induction of apoptosis (programmed cell death). nih.govmdpi.com For example, studies have shown that certain derivatives can regulate the expression of key apoptosis-related proteins like BAX and Bcl-2, leading to the death of cancer cells. nih.gov
Table 1: Investigated Biological Activities of Related Piperazine Derivatives
| Biological Target/Activity | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Dopamine & Serotonin Systems | N-benzylpiperazine (BZP) derivatives | Increased release of dopamine and serotonin | nih.gov |
| NMDA Receptor System | 1-(4-methoxy-2-methylphenyl)piperazine | Enhancement of memory via NMDA-glutamatergic receptors | researchgate.net |
| Neuroprotection | Piperazine-containing D2/D3 agonists (e.g., D-264) | Protection of dopaminergic cells from neurotoxins | nih.gov |
| Cytotoxicity | N-ethyl-piperazinyl amide derivatives | Potent anticancer activity against various cell lines | mdpi.com |
Other Reported Biological Activities
Beyond the areas previously discussed, the dibenzylpiperazine structure has been investigated for other pharmacological activities. Notably, N,N-dibenzylpiperazines have been studied for their potential anticocaine effects. researchgate.net Research has shown that these compounds possess a high affinity for sigma receptors, and this interaction may be related to their ability to attenuate the effects of cocaine. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzylpiperazine (BZP) |
| 1-(4-methoxy-2-methylphenyl)piperazine |
| D-264 |
| MPP+ (1-methyl-4-phenylpyridinium) |
| BAX (Bcl-2-associated X protein) |
IgE Inhibition
This compound is a known starting material for the synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) framework. rsc.org Derivatives of this resulting OPP core have been patented as inhibitors of Immunoglobulin E (IgE), a key mediator in allergic responses. rsc.org The synthesis of the unsubstituted OPP core has been described as a 7-step process beginning with this compound. rsc.org
Inhibition of Renal Outer Medullary Potassium Channel (ROMK)
This compound serves as a precursor in the synthesis of molecules targeting the Renal Outer Medullary Potassium Channel (ROMK). rsc.org Specifically, it is used to create the octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) core. rsc.org Derivatives of the OPP structure have been credited with inhibitory activity against the ROMK channel, which is a target for novel diuretics. rsc.org
Ubiquitin Specific Peptidase 30 (USP30) Inhibition
This compound is a foundational molecule in the synthesis of compounds that inhibit Ubiquitin Specific Peptidase 30 (USP30). rsc.org It is the starting material for producing the octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) heterocyclic system. rsc.org Subsequently, derivatives of this OPP core have been identified as inhibitors of USP30, an enzyme involved in mitochondrial quality control. rsc.org
KRASG12C Oncogene Inhibition
In the field of oncology, this compound is utilized as an intermediate in the chemical synthesis of inhibitors targeting the KRASG12C oncogene. rsc.orggoogle.com A patent for tricyclic quinazoline-2-ones, which function as potent and selective inhibitors of oncogenic RAS mutants like KRASG12C, describes a synthesis process where this compound is a key reactant in an early step. google.com Furthermore, literature identifies that derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) core, which can be synthesized from this ester, exhibit inhibitory activity against the KRASG12C mutant oncogene. rsc.org
Anticholinesterase Activity
Direct biological activity has been reported for this compound in the context of cholinesterase inhibition. Studies have evaluated its anticholinesterase activity, with research detailing its IC50 values, mechanistic aspects, and molecular modeling. researchgate.net
Advanced Research Techniques and Methodologies
Spectroscopic Analysis in Structural Elucidation and Binding Studies
Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized molecules. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of a compound's chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure determination in solution. It provides detailed information about the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 1,4-dibenzylpiperazine-2-carboxylate, ¹H NMR is used to identify the number and connectivity of hydrogen atoms.
In a study detailing its synthesis, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The data revealed characteristic signals corresponding to the different chemical environments of the protons in the molecule. The aromatic protons of the two benzyl (B1604629) groups appear as a multiplet in the range of δ 7.28-7.33 ppm. The ethyl ester group is identified by a quartet at δ 4.21 ppm, resulting from the methylene (B1212753) protons (CH₂) adjacent to the methyl group, which appears as a triplet. A key signal is a doublet at δ 3.96 ppm, which is characteristic of the benzylic protons attached to the piperazine (B1678402) ring. This detailed spectral fingerprint is crucial for confirming the successful synthesis and structural integrity of the compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.28 - 7.33 | m | 10H | Aromatic protons (Ar-H) |
| 4.21 | q | 2H | Methylene protons (-O-CH₂-CH₃) |
| 3.96 | d | 2H | Benzylic protons (Ar-CH₂-N) |
Data sourced from a synthesis and evaluation study against Mycobacterium tuberculosis.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
While a published mass spectrum for this compound is not available, the expected fragmentation pattern can be predicted based on the known behavior of related structures, such as benzylpiperazines and piperazine esters. Upon ionization, the molecular ion [M]⁺ would be expected. A primary and highly characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would generate the stable tropylium (B1234903) cation at m/z 91. Another likely fragmentation would involve the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester moiety. Analysis of piperazine designer drugs frequently shows fragmentation of the piperazine ring itself, which would produce a series of lower mass ions. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₂₁H₂₆N₂O₂).
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
For this compound, the IR spectrum would display several characteristic absorption bands. The most prominent peak would be the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The presence of the benzyl groups would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching peaks around 1600 and 1450 cm⁻¹. Aliphatic C-H stretching from the piperazine ring and ethyl group would be observed in the 2850-2960 cm⁻¹ range. Furthermore, characteristic C-N stretching vibrations for the tertiary amines of the piperazine ring would appear in the fingerprint region, typically between 1000-1250 cm⁻¹, along with the C-O stretch of the ester group.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation.
Computational and In Silico Approaches
Computational chemistry provides powerful tools for predicting molecular properties and interactions, complementing experimental data and guiding further research.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to simulate the interaction between a potential drug molecule and its biological target.
To date, no molecular docking studies have been specifically reported for this compound. However, the piperazine scaffold is common in many biologically active compounds, and numerous docking studies have been performed on its derivatives to explore their binding to various receptors. nih.gov If a biological target were identified for this compound, molecular docking could be employed to model its binding mode. The simulation would predict how the ligand fits into the receptor's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyl rings and aromatic residues in the protein. The results, including a calculated binding affinity (scoring function), would provide valuable insights into the compound's potential mechanism of action and could guide the design of more potent analogs.
In Vitro and In Vivo Pharmacological Assays
Glucose Tolerance Tests in Animal Models
While direct studies evaluating the effects of this compound on glucose tolerance in animal models have not been extensively documented in publicly available research, its role as a key intermediate in the synthesis of compounds with significant activity in this area is noteworthy. In the development of novel imidazoline (B1206853) derivatives designed to manage glucose homeostasis, this compound serves as a crucial starting material. psu.edu
Researchers have utilized this compound in multi-step synthetic pathways to create more complex molecules that have demonstrated efficacy in animal models of type II diabetes. For instance, it was used in the synthesis of a series of compounds that were subsequently tested for their ability to modulate blood glucose levels in rats. psu.edu The process involved the chemical modification of this compound to produce derivatives that were then evaluated in glucose tolerance tests. psu.edu
The significance of this compound in this context lies in its structural contribution to the final active compounds. The piperazine core, provided by this starting material, is a common feature in many biologically active molecules and is considered a "privileged" scaffold in medicinal chemistry.
Behavioral Assays in Neurological Studies
In the field of neurological research, this compound has been employed as a foundational molecule for the synthesis of novel compounds with potential applications in the study and treatment of neurological disorders. Although direct behavioral studies on this specific compound are not widely reported, its use as a precursor in the development of neuropeptide S (NPS) receptor antagonists highlights its importance in this area of research. acs.org
NPS and its receptor are known to be involved in the modulation of various behaviors, including anxiety and arousal. In a notable study, commercially available this compound was the starting point for a chemical synthesis campaign aimed at creating new NPS antagonists. acs.org The resulting compounds, derived from the initial piperazine structure, were then subjected to a battery of in vivo behavioral assays in mice to assess their efficacy. acs.org These assays are designed to evaluate the anxiolytic (anxiety-reducing) and other behavioral effects of the synthesized molecules. acs.org
The selection of this compound as a starting material underscores the utility of its chemical framework in the design of centrally active agents. The dibenzylpiperazine moiety can be chemically manipulated to generate a diverse library of compounds for screening in various behavioral paradigms. A Korean patent also makes a passing reference to the relevance of this compound in the area of animal behavior and ethology, further suggesting its utility in preclinical neurological research. google.com
Cytotoxicity Studies on Cell Lines
The cytotoxic potential of this compound and its derivatives has been a subject of investigation, particularly in the context of antimicrobial and anticancer research. A study focused on the design and synthesis of compounds targeting Mycobacterium tuberculosis included an in-vitro cytotoxicity assessment on normal cell lines for compounds derived from this compound. researchgate.net
While detailed results for the parent compound were not the primary focus, the study design indicates the importance of evaluating the toxicity profile of this chemical series. The general findings from related research on similar piperazine-based structures suggest that this class of compounds can exhibit significant biological activity.
For example, a closely related derivative, (1,4-Dibenzylpiperazin-2-yl)methanol, which is synthesized through the reduction of this compound, has demonstrated notable cytotoxic effects against various cancer cell lines. Preliminary research on this alcohol derivative suggests that it may inhibit the growth of cancer cells, potentially through the induction of apoptosis (programmed cell death) and cell cycle arrest. These findings, while not directly pertaining to the ethyl ester, provide a rationale for the continued investigation of this compound and its analogues in cytotoxicity studies.
The following table summarizes the research applications of this compound in the context of these advanced methodologies:
| Research Area | Role of this compound | Investigated Outcome | Animal/Cell Model |
| Glucose Homeostasis | Starting material for imidazoline derivatives | Glucose tolerance | Rat model of Type II Diabetes |
| Neurological Studies | Precursor for neuropeptide S antagonists | Behavioral responses (e.g., anxiety) | Mouse models |
| Cytotoxicity | Parent compound for derivatives tested | Cell viability and proliferation | Normal and cancer cell lines |
Future Directions and Therapeutic Potential
Optimization of Ethyl 1,4-dibenzylpiperazine-2-carboxylate Derivatives for Enhanced Efficacy and Selectivity
The journey from a lead compound to a viable drug candidate is paved with meticulous molecular modifications. For this compound, the optimization of its derivatives would be a critical first step. This process would involve synthesizing a library of analogues to establish a comprehensive structure-activity relationship (SAR). Key areas of focus would include:
Modification of the Benzyl (B1604629) Groups: Altering the substituents on the phenyl rings of the two benzyl groups could significantly impact the compound's binding affinity and selectivity for specific biological targets. Introducing electron-donating or electron-withdrawing groups, or exploring different aromatic and heterocyclic rings, could fine-tune its pharmacological profile.
Ester Group Modification: The ethyl ester at the 2-position of the piperazine (B1678402) ring presents another avenue for modification. Hydrolysis to the corresponding carboxylic acid, or conversion to various amides or other ester analogues, could influence the compound's solubility, metabolic stability, and cell permeability.
Stereochemistry: The piperazine ring contains a chiral center at the 2-position. The synthesis and evaluation of individual enantiomers would be crucial, as different stereoisomers often exhibit distinct pharmacological activities and safety profiles.
Systematic exploration of these chemical modifications would aim to identify derivatives with improved potency, reduced off-target effects, and favorable pharmacokinetic properties.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The therapeutic landscape for this compound is largely uncharted. Preliminary investigations into the broader class of dibenzylpiperazine compounds have suggested potential psychoactive properties, though these are not well-characterized for this specific ethyl carboxylate derivative. A systematic approach to uncovering its therapeutic potential would involve:
High-Throughput Screening: Subjecting the compound and its optimized derivatives to a wide array of biological assays would enable the identification of potential molecular targets and cellular pathways that it modulates.
Phenotypic Screening: Evaluating the effects of the compound in various disease models, both in vitro and in vivo, could reveal unexpected therapeutic applications. This approach is particularly valuable for complex diseases where the precise molecular targets are not fully understood.
Target-Based Screening: Based on the structural similarities to known pharmacologically active piperazine-containing molecules, targeted screening against specific receptor families, enzymes, or ion channels could be a fruitful strategy.
This multi-pronged screening approach could uncover novel applications in areas such as neurodegenerative diseases, oncology, inflammatory disorders, or infectious diseases.
Development of this compound-Based Probes for Biological Target Identification
To effectively develop a therapeutic agent, understanding its mechanism of action at a molecular level is paramount. The development of chemical probes derived from this compound would be instrumental in identifying its direct biological targets. This would entail:
Synthesis of Functionalized Analogues: Creating derivatives that incorporate a reactive group or a reporter tag (e.g., a biotin or a fluorescent dye) without significantly altering the compound's intrinsic activity.
Affinity-Based Target Identification: Utilizing these probes in techniques such as affinity chromatography or activity-based protein profiling to isolate and identify the specific proteins that the compound binds to within a complex biological sample.
The identification of these targets would provide invaluable insights into the compound's mechanism of action and pave the way for more rational drug design and development.
Challenges and Opportunities in Clinical Translation
The path from a promising preclinical candidate to a clinically approved drug is fraught with challenges. For a novel compound like this compound, these hurdles would include:
| Challenge | Opportunity |
| Lack of Preclinical Data: The absence of comprehensive data on its efficacy, safety, and pharmacokinetic profile in animal models. | The potential to discover a first-in-class therapeutic with a novel mechanism of action. |
| Scalable Synthesis: Developing a cost-effective and efficient large-scale synthesis process that is compliant with Good Manufacturing Practices (GMP). | The modular nature of the molecule may allow for a convergent and adaptable synthetic route. |
| Regulatory Hurdles: Navigating the complex regulatory landscape for a new chemical entity with an undefined mechanism of action. | Early and proactive engagement with regulatory agencies can help to streamline the development process. |
| Biomarker Development: Identifying and validating biomarkers to monitor the drug's activity and predict patient response in clinical trials. | The development of target-specific probes could aid in the discovery of relevant biomarkers. |
Overcoming these challenges will require a dedicated and well-funded research and development program.
Interdisciplinary Approaches in Research and Development
The successful development of a novel therapeutic based on this compound would necessitate a collaborative, interdisciplinary approach. This would involve the integration of expertise from various fields:
Medicinal Chemistry: For the design and synthesis of optimized derivatives and chemical probes.
Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate efficacy, selectivity, and mechanism of action.
Drug Metabolism and Pharmacokinetics (DMPK): To assess the absorption, distribution, metabolism, and excretion properties of the compounds.
Toxicology: To evaluate the safety profile of the lead candidates.
Clinical Research: To design and execute well-controlled clinical trials to assess the safety and efficacy in humans.
Such a collaborative effort would be essential to navigate the complexities of drug discovery and development and to unlock the full therapeutic potential of this intriguing molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
